Cas no 1785094-73-6 (5-(Difluoromethyl)-1,4-oxazepane)

5-(Difluoromethyl)-1,4-oxazepane 化学的及び物理的性質
名前と識別子
-
- 5-(difluoromethyl)-1,4-oxazepane
- 1785094-73-6
- EN300-7224128
- 5-(Difluoromethyl)-1,4-oxazepane
-
- インチ: 1S/C6H11F2NO/c7-6(8)5-1-3-10-4-2-9-5/h5-6,9H,1-4H2
- InChIKey: LXEKDVXOEWGAES-UHFFFAOYSA-N
- ほほえんだ: FC(C1CCOCCN1)F
計算された属性
- せいみつぶんしりょう: 151.08087030g/mol
- どういたいしつりょう: 151.08087030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 99.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
5-(Difluoromethyl)-1,4-oxazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7224128-2.5g |
5-(difluoromethyl)-1,4-oxazepane |
1785094-73-6 | 95.0% | 2.5g |
$2127.0 | 2025-03-12 | |
Enamine | EN300-7224128-5.0g |
5-(difluoromethyl)-1,4-oxazepane |
1785094-73-6 | 95.0% | 5.0g |
$3147.0 | 2025-03-12 | |
Enamine | EN300-7224128-0.1g |
5-(difluoromethyl)-1,4-oxazepane |
1785094-73-6 | 95.0% | 0.1g |
$956.0 | 2025-03-12 | |
Enamine | EN300-7224128-1.0g |
5-(difluoromethyl)-1,4-oxazepane |
1785094-73-6 | 95.0% | 1.0g |
$1086.0 | 2025-03-12 | |
Enamine | EN300-7224128-0.05g |
5-(difluoromethyl)-1,4-oxazepane |
1785094-73-6 | 95.0% | 0.05g |
$912.0 | 2025-03-12 | |
Enamine | EN300-7224128-0.5g |
5-(difluoromethyl)-1,4-oxazepane |
1785094-73-6 | 95.0% | 0.5g |
$1043.0 | 2025-03-12 | |
Enamine | EN300-7224128-0.25g |
5-(difluoromethyl)-1,4-oxazepane |
1785094-73-6 | 95.0% | 0.25g |
$999.0 | 2025-03-12 | |
Enamine | EN300-7224128-10.0g |
5-(difluoromethyl)-1,4-oxazepane |
1785094-73-6 | 95.0% | 10.0g |
$4667.0 | 2025-03-12 |
5-(Difluoromethyl)-1,4-oxazepane 関連文献
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
7. Book reviews
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
5-(Difluoromethyl)-1,4-oxazepaneに関する追加情報
Exploring the Potential of 5-(Difluoromethyl)-1,4-Oxazepane (CAS No. 1785094-73-6) in Chemical and Pharmaceutical Applications
The 5-(Difluoromethyl)-1,4-Oxazepane, identified by CAS No. 1785094-73-6, represents a structurally unique organic compound with significant implications in modern medicinal chemistry and drug discovery. This compound belongs to the broader class of oxazepanes, which are heterocyclic compounds characterized by a six-membered ring containing two oxygen atoms and an amine group. The presence of a difluoromethyl substituent at position 5 introduces distinct physicochemical properties, including enhanced metabolic stability and improved pharmacokinetic profiles compared to its non-fluorinated analogs. Recent advancements in synthetic methodologies have enabled precise control over the substitution pattern of oxazepanes, positioning this molecule as a promising scaffold for developing novel therapeutic agents.
In academic research, the synthesis of 5-(difluuromethyl)-1,4-oxazepane has been refined through iterative studies published in journals such as Journal of Medicinal Chemistry. A notable approach involves the palladium-catalyzed cross-coupling of appropriately functionalized oxazole derivatives with difluoromethyl halides under mild reaction conditions. This method not only simplifies the synthetic pathway but also ensures high yields and purity levels critical for preclinical evaluations. Researchers at the University of California, San Francisco (UCSF), recently demonstrated that this compound can serve as an effective precursor for synthesizing bioactive molecules targeting neurodegenerative disorders, leveraging its ability to form stable hydrogen bonds with protein receptors.
Clinical relevance emerges from its structural versatility. A groundbreaking study from 2023 revealed that when incorporated into small-molecule inhibitors targeting kinase enzymes associated with cancer progression (Nature Communications, vol. 14), the difluoromethyl group significantly enhanced ligand efficiency by optimizing hydrophobic interactions without compromising aqueous solubility—a challenge often encountered in fluorinated drug candidates. This dual advantage positions the compound as a valuable intermediate for oncology drug development programs seeking to balance potency and bioavailability.
In pharmacological studies, computational modeling using density functional theory (DFT) has highlighted its favorable interactions with GABA-A receptor subtypes (Bioorganic & Medicinal Chemistry Letters, 2023). The difluoromethyl substituent induces conformational rigidity that stabilizes receptor binding at low micromolar concentrations, suggesting potential utility in anxiolytic or anticonvulsant therapies. Preclinical toxicity assessments conducted by European Medicines Agency (EMA)-affiliated researchers indicate minimal off-target effects when administered intravenously at doses up to 50 mg/kg in murine models—a critical milestone for advancing toward human trials.
The synthesis optimization efforts have led to scalable production techniques documented in Chemical Science (2024). By employing continuous flow chemistry systems instead of traditional batch processes, manufacturers can achieve >98% purity while reducing reaction times by approximately 60%. This process innovation aligns with current industry trends toward greener chemical manufacturing practices by minimizing solvent usage and waste generation during purification steps.
In biological assays, this compound exhibits intriguing selectivity profiles when tested against panels of kinases and ion channels (SAR & Drug Discovery, vol. 17). Its unique electronic properties stem from the electron-withdrawing effect of the difluoromethyl group combined with the spatial constraints imposed by the oxazepane ring system. These characteristics make it particularly attractive for designing allosteric modulators that regulate enzyme activity without directly competing with endogenous substrates—a strategy gaining traction in treating complex diseases like Alzheimer’s where multi-target modulation is advantageous.
Spectroscopic analyses confirm its molecular integrity under physiological conditions. Nuclear magnetic resonance (NMR) studies show no observable decomposition even after prolonged exposure to pH ranges between 3–9 at body temperature—a critical parameter for oral drug delivery systems. X-ray crystallography further revealed an unexpected cis configuration between the difluoromethyl group and adjacent amine moiety (Crystal Growth & Design, 2023), which may explain its superior membrane permeability compared to trans isomers observed in earlier research iterations.
The compound’s role as a chiral building block has been explored extensively since its asymmetric synthesis was reported in Angewandte Chemie International Edition. By utilizing organocatalytic approaches involving proline-derived catalysts under solvent-free conditions, chemists can now produce enantiomerically pure samples essential for studying stereochemical effects on biological activity. This advancement addresses longstanding challenges in producing chiral oxazepanes efficiently while adhering to sustainability principles emphasized in modern pharmaceutical R&D.
In vivo pharmacokinetic studies using non-human primates have provided promising insights into its translational potential (Drug Metabolism and Disposition, July 2024). Plasma half-life measurements exceeded expectations at approximately 8 hours post-administration via subcutaneous injection, coupled with linear dose-response relationships up to therapeutic concentrations. These findings contrast sharply with earlier generations of oxazepane derivatives prone to rapid hepatic metabolism via cytochrome P450 enzymes—a limitation now mitigated through strategic fluorination patterns like those seen here.
Safety evaluations conducted according to OECD guidelines have identified no mutagenic or genotoxic risks under standard testing protocols (Toxicological Sciences, advance online publication). Subchronic toxicity trials over a 90-day period showed no significant organ damage or systemic toxicity at doses exceeding clinical relevance thresholds by three orders of magnitude. This robust safety profile distinguishes it from other fluorinated scaffolds that often require careful dosing due to potential metabolic liabilities.
Emerging applications span beyond traditional pharmaceuticals into advanced material science domains. Researchers at MIT’s Department of Chemical Engineering recently demonstrated its utility as a co-monomer in polymer electrolyte membranes for solid-state batteries (Nature Energy, December issue). The fluorinated methyl group contributes ion conductivity enhancements while maintaining structural integrity under high-voltage conditions—a discovery that could revolutionize energy storage solutions requiring stable organic frameworks.
In enzymology studies published this year (Biochemistry Journal Highlights Issue #Q3/2024),_ this molecule has been shown to act as a competitive inhibitor against histone deacetylases (HDACs) commonly dysregulated in epigenetic disorders such as certain leukemias._ Its mechanism involves forming transient halogen bonds with zinc-containing catalytic sites,_ providing insights into designing next-generation epigenetic therapeutics._ This dual functionality—simultaneously serving medicinal chemistry and materials science—underscores its interdisciplinary significance within contemporary scientific exploration._ The synthesis scalability has been further validated through pilot-scale production trials reported by Merck KGaA’s process chemistry division._ Their findings indicate cost reductions exceeding 40% when compared to conventional multi-step syntheses,_ achieved through catalyst recycling protocols developed specifically for this molecule._ Such advancements are pivotal for transitioning promising research compounds into commercially viable products without compromising quality standards._ In vitro ADME studies underscore its favorable absorption characteristics._ Lipinski’s Rule-of-Five compliance is maintained despite fluorination,_ achieving permeability coefficients above log P = -1 across multiple cell lines._ Its metabolic stability was particularly notable,_ showing less than 15% conversion into major metabolites after incubation with human liver microsomes—critical data supporting potential first-pass metabolism advantages._ Structural comparisons using molecular dynamics simulations reveal distinct hydration behaviors compared to analogous compounds._ The difluoromethylation creates hydrophobic pockets that reduce water accessibility near active sites,_ enhancing ligand-receptor dwell times without increasing overall hydrophobicity beyond acceptable therapeutic thresholds._ Current drug discovery pipelines integrating this compound include projects targeting pain management pathways._ Collaborative efforts between Stanford University and Pfizer have identified lead compounds incorporating this scaffold that selectively modulate TRPV1 receptors without inducing desensitization—addressing one of the major limitations observed in capsaicin-based analgesics._ Its use as an intermediate has expanded into radiopharmaceutical development._ Researchers at Memorial Sloan Kettering Cancer Center successfully conjugated it with fluorine-18 isotopes for positron emission tomography (PET) imaging agents,_ demonstrating efficient radio-labeling procedures compatible with Good Manufacturing Practices (GMP) standards._ The compound’s thermal stability was rigorously tested up to temperatures exceeding typical industrial processing limits._ Differential scanning calorimetry (DSC) analysis confirmed no degradation below melting points above 180°C,_ enabling compatibility with high-throughput screening protocols requiring elevated reaction temperatures._ Recent structural biology collaborations have elucidated binding modes using cryo-electron microscopy (_EMBO Journal_, April release)._ Visualizing interactions within protein pockets provided atomic-level insights into how fluorine substituents influence binding energetics,_ paving way for structure-based optimization campaigns aimed at improving selectivity indices._ Environmental fate studies indicate rapid biodegradation under aerobic conditions while resisting photolytic degradation—important considerations for regulatory submissions pursuing green chemistry credentials._ Aquatic toxicity data complies with EU Biocidal Products Regulation thresholds,_ supporting sustainable industrial applications._ The synthesis methodology has been adapted for microwave-assisted organic synthesis (_Synlett_, July issue),_ achieving >95% conversion efficiency within minutes compared to hours required using conventional heating methods._ This innovation reduces energy consumption per mole produced by approximately two-thirds._ This compound continues to inspire cross-disciplinary research initiatives worldwide due to its tunable physicochemical properties combined with proven safety margins._ Ongoing investigations focus on developing prodrug strategies utilizing its inherent stability characteristics,_ aiming to address unmet needs in targeted drug delivery systems._ Its role as a chiral building block extends into asymmetric catalysis applications where enantioenriched versions enable precise control over stereochemistry during complex molecule construction—critical for producing optically pure pharmaceutical intermediates._ Comparative pharmacokinetic analyses against existing therapeutics suggest superior brain penetration coefficients (_Journal of Pharmacology Experimental Therapeutics_),_ making it an ideal candidate for central nervous system disorder treatments where blood-brain barrier permeability is essential._ The discovery pipeline leveraging this scaffold includes over twenty patent applications filed globally since mid-2023,_ spanning therapeutic areas from immunology modulation through metabolic disease intervention._ Its incorporation into combinatorial libraries has yielded several novel hits during high-throughput screening campaigns against SARS-CoV-2 protease variants (_ACS Infectious Diseases_),_ demonstrating antiviral potential worth further investigation._ The compound’s interaction dynamics were recently modeled using machine learning algorithms trained on large-scale protein-ligand datasets (_Scientific Reports_),_ predicting synergistic effects when combined with existing therapies based on molecular orbital overlaps._ These advancements collectively establish _5-(difluuromethyl)-1,4-oxazepane (CAS No. 1785094-73-6)_ as both a foundational research tool and an emerging platform technology across diverse biomedical applications._
1785094-73-6 (5-(Difluoromethyl)-1,4-oxazepane) 関連製品
- 1804274-19-8(1-Bromo-1-(2-chloro-4-nitrophenyl)propan-2-one)
- 872724-08-8(N-ethyl-N'-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)
- 65340-71-8(8-Bromo-4-chloroquinoline)
- 1135241-36-9(4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acid)
- 1932829-31-6((2S)-2-amino-4-cyclobutyl-butanoic acid)
- 2680659-02-1(2-(2,2,2-trifluoroacetamido)-2-3-(trifluoromethyl)phenylacetic acid)
- 1261447-72-6(2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile)
- 1207049-50-0(methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate)
- 1514053-88-3(3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole)
- 1894462-30-6(1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid)


